Ethyl phenoxyacetate
Overview
Description
Ethyl phenoxyacetate is an ester . It has a molecular formula of C10H12O3 . The compound has a linear formula of C6H5OCH2CO2C2H5 . Its molecular weight is 180.20 .
Synthesis Analysis
Ethyl phenoxyacetate undergoes cyanide ion catalyzed aminolysis with ammonia to afford the corresponding amide .
Molecular Structure Analysis
The molecular structure of Ethyl phenoxyacetate is represented by the SMILES string CCOC(=O)COc1ccccc1
.
Physical And Chemical Properties Analysis
Ethyl phenoxyacetate has a refractive index of n20/D 1.505 (lit.) . It has a boiling point of 136 °C/19 mmHg (lit.) . The density of Ethyl phenoxyacetate is 1.1 g/mL at 25 °C (lit.) .
Scientific Research Applications
Ethyl phenoxyacetate
is an ester and it has a floral type odor . It’s often used in the field of chemistry and biochemistry . It’s supplied by various companies like BOC Sciences and TCI AMERICA . These companies provide a wide range of services to support the pharmaceutical industry through all stages of drug discovery including Custom Synthesis of those chemicals that are not in stock, Isotope Labeling Service, Chiral Synthesis and Resolution, Bioconjugation, PEGylation services, analytical services .
One of the known reactions of Ethyl phenoxyacetate is its aminolysis with ammonia to afford the corresponding amide . This reaction is catalyzed by a cyanide ion .
Flavor and Fragrance Industry
Ethyl phenoxyacetate has a floral type odor , which makes it a potential candidate for use in the flavor and fragrance industry. It could be used in the formulation of perfumes, scented products, and possibly even in food flavorings.
Chemical Synthesis
Ethyl phenoxyacetate can serve as a starting material or intermediate in various chemical reactions . For instance, it can undergo aminolysis with ammonia to afford the corresponding amide . This reaction is catalyzed by a cyanide ion .
Pharmaceutical Industry
Companies like BOC Sciences and TCI AMERICA supply Ethyl phenoxyacetate . These companies provide a wide range of services to support the pharmaceutical industry through all stages of drug discovery including Custom Synthesis of those chemicals that are not in stock, Isotope Labeling Service, Chiral Synthesis and Resolution, Bioconjugation, PEGylation services, analytical services .
Organic Building Blocks
Ethyl phenoxyacetate can be used as an organic building block in various chemical reactions . It’s often used in the synthesis of other complex organic compounds .
Synthesis of Novel Compounds
Ethyl phenoxyacetate can be used in the synthesis of novel compounds. For instance, a research group synthesized a novel phenoxy thiazole derivative starting from 2, 4-difluorophenol and ethyl chloroacetate in the presence of anhydrous potassium carbonate to achieve phenoxy ester .
Chemical Education
Ethyl phenoxyacetate can be used in educational settings, such as university laboratories, to demonstrate various chemical reactions and techniques to students .
properties
IUPAC Name |
ethyl 2-phenoxyacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-2-12-10(11)8-13-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGZFVSUXQXCEHM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3062520 | |
Record name | Ethyl phenoxyacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3062520 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl phenoxyacetate | |
CAS RN |
2555-49-9 | |
Record name | Ethyl 2-phenoxyacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2555-49-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acetic acid, 2-phenoxy-, ethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002555499 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acetic acid, 2-phenoxy-, ethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Ethyl phenoxyacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3062520 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl phenoxyacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.062 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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